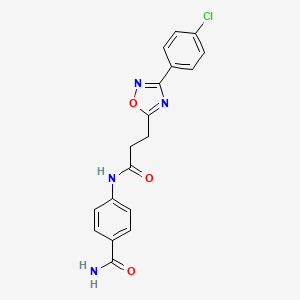
4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is its broad range of potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. These include further studies to elucidate its mechanism of action, optimization of its synthesis method to improve yield and purity, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, its potential as a lead compound for the development of novel drugs should be explored.
Synthesis Methods
The synthesis of 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-chloroacetyl chloride. The final product is obtained by the reaction of the intermediate compound with 4-aminobenzamide.
Scientific Research Applications
4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
4-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-5-1-12(2-6-13)18-22-16(26-23-18)10-9-15(24)21-14-7-3-11(4-8-14)17(20)25/h1-8H,9-10H2,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELTYHHCWWCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

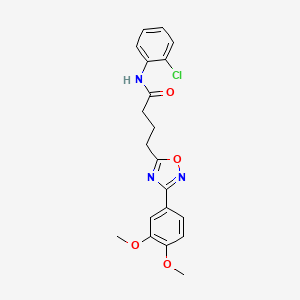

![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
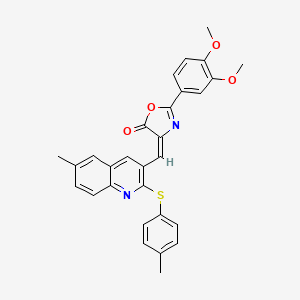
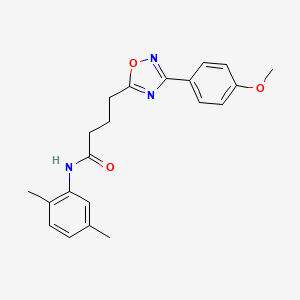
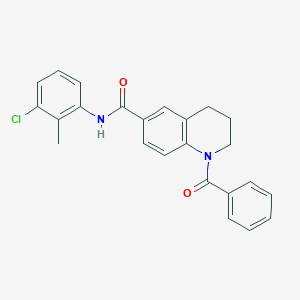
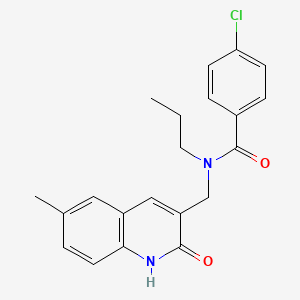

![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)

![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)